Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Overview
Description
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is an organic compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol . This compound is characterized by its bicyclic structure, which includes two ester groups and two ketone functionalities. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of diethyl malonate with a suitable diene under acidic conditions to form the bicyclic structure . The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Reduction: Formation of diethyl 2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The ester and ketone functionalities can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 2,5-dioxobicyclo[2.2.1]heptane-1,4-dicarboxylate: Similar structure but with a different bicyclic framework.
Uniqueness
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-3-19-11(17)13-5-6-14(8-9(13)15,10(16)7-13)12(18)20-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZQKZRZQCGJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306424 | |
Record name | Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843-59-4 | |
Record name | 843-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate in the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids?
A1: this compound serves as the crucial starting material for synthesizing a variety of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. [] The researchers successfully synthesized a series of these acids and their corresponding ethyl esters with varying substituents (H, Br, -OH, -CO2C2H5, -NH2, and -C≡N) at the 4-position, all derived from this key compound. [] This highlights its versatility as a precursor in organic synthesis for this specific class of compounds.
Q2: Are there any spectroscopic data available for this compound in the study?
A2: Unfortunately, the study primarily focuses on the synthesis and characterization of the final 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid derivatives. It doesn't delve into the specific spectroscopic details of the starting material, this compound. [] Further research or referencing other literature sources would be needed for this information.
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